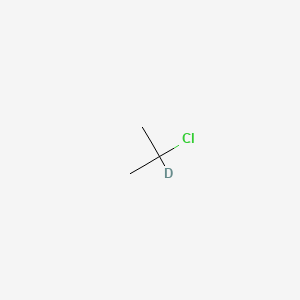
2-Chloropropane-2-D1
描述
2-Chloropropane-2-D1 is a useful research compound. Its molecular formula is C3H7Cl and its molecular weight is 79.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloropropane-2-D1 (CAS No. 53778-42-0) is a deuterated derivative of 2-chloropropane, which is notable for its applications in various biological and chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications in pharmacology and toxicology.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom attached to the second carbon of a propane chain, with deuterium substituting one of the hydrogen atoms. This structural modification influences its chemical reactivity and biological interactions.
Receptor Interactions : Compounds like 2-chloropropane derivatives often interact with various biological receptors, leading to significant physiological effects. The piperidine ring in related compounds has been shown to engage in strong receptor-ligand interactions, which may extend to this compound through similar biochemical pathways.
Biochemical Pathways : The compound is involved in several biochemical reactions that can modulate enzymatic activities. For instance, it may inhibit or activate specific enzymes through binding interactions that stabilize the compound within the active site, affecting downstream signaling pathways.
Cellular Effects
Cell Signaling : Research indicates that exposure to this compound can alter cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for regulating cell proliferation and differentiation. This modulation can lead to changes in gene expression related to metabolic processes.
Toxicity Studies : In animal models, high concentrations of 2-chloropropane have been linked to significant toxicity, including circulatory and cardiac irregularities. Studies have demonstrated that acute inhalation can lead to rapid anesthesia and even mortality in test subjects like rats . Chronic exposure has shown histopathological changes in organs such as the liver and kidneys, emphasizing the need for careful dosage management .
Animal Studies
A series of studies have evaluated the effects of this compound on various animal species:
- Acute Toxicity : Rats exposed to saturated atmospheres of 2-chloropropane exhibited rapid anesthesia within minutes and death shortly thereafter. This highlights the compound's potent anesthetic properties but also its potential lethality at high doses .
- Chronic Exposure : In a study where animals were exposed to 1000 ppm for extended periods, significant liver necrosis was observed alongside kidney damage characterized by tubular degeneration. However, lower concentrations (500 ppm) did not result in observable adverse effects after prolonged exposure .
| Study Type | Concentration (ppm) | Duration | Observed Effects |
|---|---|---|---|
| Acute Inhalation | Saturated | Minutes | Anesthesia, rapid mortality |
| Chronic Exposure | 1000 | 6 months | Liver necrosis, kidney damage |
| Chronic Exposure | 500 | 6 months | No significant adverse effects observed |
Human Studies
Historical data from human studies indicate that 2-chloropropane was used as an anesthetic. Reports noted a high incidence of circulatory irregularities among patients receiving this treatment . Such findings underscore the compound's potential risks when used in clinical settings.
Implications for Biodegradation
Recent studies suggest that this compound may undergo biodegradation pathways relevant for environmental health. Understanding these pathways is crucial for assessing its ecological impact and potential therapeutic applications in bioremediation efforts.
属性
IUPAC Name |
2-chloro-2-deuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















